An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid
An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, a halogenated aromatic sulfonic acid. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, as an analytical reagent, or in other research applications.
Chemical and Physical Properties
3,5-Dichloro-4-hydroxybenzenesulfonic acid is a dichlorinated derivative of 4-hydroxybenzenesulfonic acid. The introduction of chlorine atoms significantly influences its acidity, reactivity, and potential biological activity. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid
| Property | Value | Source |
| IUPAC Name | 3,5-dichloro-4-hydroxybenzenesulfonic acid | [1] |
| CAS Number | 25319-98-6 | [1] |
| Molecular Formula | C₆H₄Cl₂O₄S | [1] |
| Molecular Weight | 243.06 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)O | [1] |
| InChI Key | PGDCAFRJYQICAY-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 1.8 | [1] |
| Topological Polar Surface Area (Computed) | 83 Ų | [1] |
| Hydrogen Bond Donor Count (Computed) | 2 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | [1] |
| Rotatable Bond Count (Computed) | 1 | [1] |
Spectroscopic and Analytical Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 3,5-Dichloro-4-hydroxybenzenesulfonic acid. While experimental spectra for this specific compound are not widely available in public databases, computed data and information from related compounds can provide valuable insights.
Table 2: Spectroscopic and Analytical Data
| Data Type | Description | Source |
| LC-MS/MS | Precursor m/z: 240.9116 ([M-H]⁻). Major fragments at m/z 160.9538, 132.9028, 150.9121. | [1] |
| ¹H NMR | No experimental spectrum available. Expected signals would include a singlet for the two equivalent aromatic protons. | |
| ¹³C NMR | No experimental spectrum available. | |
| FTIR | No experimental spectrum available. Characteristic peaks would be expected for O-H, S=O, C=C (aromatic), and C-Cl bonds. |
Experimental Protocols
Synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid
A documented method for the synthesis of 3,5-dichloro-4-hydroxybenzenesulfonic acid involves the sulfonation of 2,6-dichlorophenol.[2]
Materials:
-
2,6-Dichlorophenol
-
Sulfuric acid (concentrated)
-
Water
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a suitable reaction vessel, combine 2,6-dichlorophenol and sulfuric acid. The reaction is exothermic, and the temperature will rise.
-
Heat the reaction mixture to 120°C and maintain this temperature for approximately 1 hour.
-
Monitor the reaction progress by TLC to confirm the consumption of the starting material, 2,6-dichlorophenol.
-
After complete consumption of the starting material, cautiously dilute the reaction mixture with water.
-
Cool the diluted mixture to 50°C to yield a solution containing 3,5-dichloro-4-hydroxybenzenesulfonic acid.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude product can be purified using reverse-phase HPLC.[3]
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1)
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detector at a suitable wavelength.
The collected fractions containing the pure product can be combined, and the solvent removed under reduced pressure.
Reactivity and Applications
3,5-Dichloro-4-hydroxybenzenesulfonic acid is a stable compound that can serve as a precursor in the synthesis of other molecules. For instance, it is an intermediate in the production of 2,6-dichloro-4-nitrophenol.[2] While direct involvement in major signaling pathways has not been reported, its structural analogs, such as 3,5-dichloro-2-hydroxybenzenesulfonic acid, are utilized in chromogenic assays. These assays are often employed in clinical diagnostics for the quantification of analytes like uric acid and hydrogen peroxide.[4][5][6][7][8]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3,5-Dichloro-4-hydroxybenzenesulfonic acid.
Caption: Synthesis and purification workflow for 3,5-Dichloro-4-hydroxybenzenesulfonic acid.
Logical Workflow for a Potential Chromogenic Assay
Based on the applications of its isomer, 3,5-dichloro-2-hydroxybenzenesulfonic acid, a logical workflow for a potential chromogenic assay involving the 4-hydroxy isomer is depicted below. This represents a hypothetical application based on known chemical principles for this class of compounds.
Caption: Logical workflow for a potential chromogenic assay using 3,5-Dichloro-4-hydroxybenzenesulfonic acid.
References
- 1. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 3. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]
- 4. [PDF] Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. goldbio.com [goldbio.com]
- 7. Buy 3,5-Dichloro-2-hydroxybenzenesulfonic acid | 26281-43-6 [smolecule.com]
- 8. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]
